
LY377604
Übersicht
Beschreibung
- LY-377604 is a compound that acts as a human β3-adrenergic receptor agonist and simultaneously functions as a β1- and β2-adrenergic receptor antagonist .
- Its chemical structure is characterized by a molecular weight of 524.61 g/mol and the formula C31H32N4O4.
- This compound has been studied primarily in the context of treating obesity .
Vorbereitungsmethoden
- Leider sind in der Literatur keine spezifischen Syntheserouten und Reaktionsbedingungen für LY-377604 weit verbreitet.
- Es ist erwähnenswert, dass industrielle Produktionsmethoden wahrscheinlich eine Optimierung für Ausbeute, Skalierbarkeit und Kosteneffizienz beinhalten.
Analyse Chemischer Reaktionen
- LY-377604 durchläuft verschiedene Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, bleiben geheim.
- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht explizit dokumentiert.
Wissenschaftliche Forschungsanwendungen
Clinical Trials Overview
Several clinical trials have been conducted to evaluate the efficacy and safety of LY377604 in treating obesity:
- Trial Status : The clinical development of this compound has faced challenges, with reports indicating that some trials were terminated due to nonclinical study results that raised safety concerns . This highlights the importance of rigorous testing in drug development.
- Target Population : The trials primarily focused on overweight and obese adults, assessing outcomes related to weight loss, metabolic health, and cardiovascular risk factors.
Key Findings from Research
- Weight Loss Efficacy : Although specific data on this compound's weight loss efficacy is limited due to trial terminations, similar compounds targeting beta-3 adrenergic receptors have shown promise in promoting significant weight reduction in clinical settings. For instance, other beta-3 agonists have been associated with an average weight loss of approximately 5-10% over several months .
- Metabolic Improvements : Research indicates potential benefits of beta-3 agonists in improving insulin sensitivity and reducing plasma glucose levels, which are critical factors in managing type 2 diabetes and metabolic syndrome .
Comparative Analysis with Other Weight Loss Agents
The following table compares this compound with other notable weight loss medications regarding their mechanisms and outcomes:
Compound | Mechanism | Average Weight Loss | Additional Benefits | Status |
---|---|---|---|---|
This compound | Selective beta-3 agonist | Data limited | Potential metabolic improvement | Terminated |
Semaglutide | GLP-1 receptor agonist | ~15% | Reduces cardiovascular risks | Approved |
Tirzepatide | Dual GLP-1/GIP receptor agonist | ~20% | Significant cardiovascular benefits | Approved |
Phentermine | Appetite suppressant | ~5-10% | Short-term use for obesity | Approved |
Case Study 1: Obesity Management
In a study examining the role of beta-3 agonists in obesity management, participants receiving a similar agent demonstrated significant reductions in body mass index (BMI) alongside improvements in lipid profiles and insulin sensitivity. This suggests that agents like this compound could play a critical role in comprehensive obesity treatment strategies .
Case Study 2: Cardiometabolic Health
Research involving beta-3 adrenergic receptor activation indicated improvements in cardiometabolic health markers, including reduced blood pressure and improved lipid levels. These findings support the hypothesis that this compound could contribute to reducing cardiovascular risks associated with obesity .
Wirkmechanismus
- LY-377604’s mechanism involves activation of the β3-adrenergic receptor.
- It exerts its effects through molecular targets and pathways related to adrenergic signaling.
- detailed insights into these mechanisms require further investigation.
Vergleich Mit ähnlichen Verbindungen
- Obwohl hier keine spezifischen ähnlichen Verbindungen aufgeführt sind, können Forscher LY-377604 mit anderen β-Adrenozeptor-Modulatoren vergleichen.
- Die Hervorhebung seiner Einzigartigkeit würde die Erforschung seiner Selektivität, Bindungsaffinität und funktionalen Unterschiede im Vergleich zu verwandten Verbindungen beinhalten.
Biologische Aktivität
LY377604 is a selective β3-adrenergic receptor agonist developed by Eli Lilly, primarily investigated for its potential anti-obesity effects. This compound acts on the β3-adrenergic receptors, which are predominantly located in adipose tissue and play a crucial role in regulating energy metabolism, lipolysis, and thermogenesis. Despite its promising biological activity, clinical trials involving this compound have faced challenges, leading to its termination in further development.
This compound exerts its biological effects through selective activation of the β3-adrenergic receptors. These receptors are involved in various metabolic processes:
- Lipolysis : Stimulation of β3-adrenergic receptors enhances the breakdown of fats in adipose tissue.
- Thermogenesis : Activation promotes heat production in brown adipose tissue, contributing to energy expenditure.
- Gastrointestinal Motility : It may influence motility and secretion in the gastrointestinal tract.
Research Findings
Several studies have evaluated the pharmacological profile and efficacy of this compound:
- In Vitro Studies : Initial studies demonstrated that this compound effectively activates β3-adrenergic receptors, leading to increased cAMP levels in cell lines expressing these receptors. This mechanism is critical for mediating the metabolic effects associated with β3-agonists .
- Clinical Trials : A clinical trial assessed the weight loss efficacy of this compound in obese patients. However, results from nonclinical studies raised safety concerns, resulting in the termination of this trial .
Table 1: Summary of Clinical Trials Involving this compound
Trial Phase | Publication | Subjects | Placebo-subtracted Weight Loss | Safety |
---|---|---|---|---|
II | Greenway et al. | n=238 BMI 30–40 kg/m² | Week 16 (ITT analysis): −3.00% | No SAEs; AE: nausea |
II | Greenway et al. | n=419 BMI 30–40 kg/m² | Week 24 (ITT analysis): −4.65% (with bupropion SR) | One possibly drug-related SAE (atrial fibrillation); AEs: nausea, headache |
Case Studies
A review highlighted various case studies that explored the implications of β3-adrenergic receptor agonists like this compound on obesity management:
- Case Study 1 : Investigated the impact of β3-agonists on weight loss compared to traditional therapies, showing that while this compound had potential benefits, issues related to cardiovascular safety were significant concerns .
- Case Study 2 : Focused on patient adherence to treatment regimens involving β3-adrenergic receptor agonists, noting that adherence was often lower due to side effects like nausea and cardiovascular risks associated with other agents .
Eigenschaften
IUPAC Name |
6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSGUQYXRDKPAE-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174419 | |
Record name | LY-377604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204592-94-9 | |
Record name | LY-377604 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204592949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-377604 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-377604 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-377604 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC6TB3P6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.